(2-Amino-5-bromophenyl)methanol
Description
Contextual Significance of Substituted Aniline (B41778) and Benzyl (B1604629) Alcohol Moieties in Chemical Research
Substituted anilines and benzyl alcohols are cornerstone structures in organic chemistry. Aniline and its derivatives are fundamental precursors in the synthesis of a vast number of dyes, polymers, and pharmaceuticals. The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution and serves as a key nucleophile for forming amide, sulfonamide, and imine bonds. The ability to modulate the reactivity of the amino group, for instance through acetylation, allows for precise control over subsequent reactions. chemistrysteps.comquora.com
Benzyl alcohols are also highly valued synthetic intermediates. drugbank.comnih.gov The hydroxyl group can be readily oxidized to form aldehydes or carboxylic acids, which are themselves critical functional groups for carbon-carbon bond-forming reactions. patsnap.comorgsyn.org Furthermore, benzyl alcohols are used in esterification reactions and can act as protecting groups or participate in nucleophilic substitution. patsnap.com Their derivatives are integral to fragrances, and they serve as building blocks for numerous biologically active compounds, including local anesthetics and other pharmaceuticals. europa.eu
Strategic Importance of Bromo and Amino Functionalities for Further Chemical Transformations
The presence of both a bromine atom and an amino group on the same aromatic ring gives (2-Amino-5-bromophenyl)methanol significant strategic value. These two functional groups possess orthogonal reactivity, allowing for selective, stepwise modifications.
The amino group is a strong electron-donating group, which heavily influences the regioselectivity of electrophilic aromatic substitution reactions. chemistrysteps.com However, its high reactivity can sometimes lead to undesired side products, such as polyhalogenation. chemistrysteps.comkhanacademy.org A common strategy to temper this reactivity is to convert the amine into an amide (e.g., an acetanilide), which is less activating and allows for more controlled substitutions. quora.comyoutube.com The amine also provides a handle for building larger structures, such as in the synthesis of benzodiazepines where it becomes part of the heterocyclic ring. nih.govnih.gov
The bromine atom, a halogen, is an excellent leaving group in nucleophilic aromatic substitution and is a key participant in a multitude of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are among the most powerful tools in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide variety of substituents—including alkyl, aryl, and vinyl groups—at the bromine's position, providing a gateway to a vast chemical space.
Overview of Research Trajectories Involving this compound as a Precursor
The synthetic utility of this compound is best illustrated by its application as a starting material in targeted syntheses. Research has primarily focused on leveraging its functional groups to build more elaborate molecules, particularly those with pharmaceutical or materials applications.
A significant research trajectory involves the selective oxidation of the benzylic alcohol to an aldehyde. The resulting product, 2-Amino-5-bromobenzaldehyde, is a valuable intermediate for synthesizing complex heterocyclic systems and other fine chemicals. orgsyn.org The oxidation is often achieved using mild, selective catalytic systems to avoid over-oxidation or reaction with the sensitive amino group. A well-documented procedure published in Organic Syntheses details the copper-catalyzed aerobic oxidation of this compound, which proceeds in high yield and demonstrates the practicality of this transformation. orgsyn.org
Another important application is its role as a precursor in the synthesis of benzodiazepine (B76468) derivatives. Benzodiazepines are a major class of psychoactive drugs. nih.gov The core structure of many benzodiazepines is built from substituted 2-aminobenzophenones. This compound can be converted into 2-Amino-5-bromobenzophenone, which is a direct precursor for bromazolam, a research chemical. caymanchem.com This pathway highlights the compound's relevance in forensic chemistry and medicinal chemistry research. Furthermore, a Chinese patent describes a multi-step synthesis starting from a derivative of this compound to produce 2-(2-amino-5-bromo-benzoyl) pyridine, a complex precursor for other specialized chemical entities. google.com
Research Data: Oxidation of this compound
The following tables present data from the synthesis and subsequent oxidation of this compound to 2-Amino-5-bromobenzaldehyde, as detailed in a procedure from Organic Syntheses. orgsyn.org
Table 1: Properties of Precursor and Product
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
|---|---|---|---|---|---|
| This compound | C₇H₈BrNO | 202.05 | Light yellow solid | 112–113 |
Table 2: Reaction Conditions and Yield for the Synthesis of 2-Amino-5-bromobenzaldehyde
| Reactant | Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|
This reaction demonstrates an efficient and high-yielding transformation, highlighting the utility of this compound as a precursor for valuable aldehydes under mild, aerobic conditions.
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-5-bromophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCWZYRWKSOYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305646 | |
| Record name | 2-Amino-5-bromobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20712-12-3 | |
| Record name | 2-Amino-5-bromobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20712-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-amino-5-bromophenyl)methanol | |
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Strategic Synthetic Methodologies for 2 Amino 5 Bromophenyl Methanol
Established Reduction Pathways
A primary and well-established method for the synthesis of (2-Amino-5-bromophenyl)methanol involves the reduction of 2-amino-5-bromobenzoic acid and its corresponding derivatives. This reductive transformation is a cornerstone of organic synthesis, providing a direct route to the desired benzyl (B1604629) alcohol.
Reduction of 2-Amino-5-bromobenzoic Acid and Its Derivatives
The direct reduction of the carboxylic acid or its ester counterparts is a common and efficient strategy. This approach leverages powerful reducing agents to convert the carboxyl group into a primary alcohol.
Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent widely employed for the conversion of carboxylic acids and their derivatives to alcohols. byjus.commasterorganicchemistry.com The reduction of 2-amino-5-bromobenzoic acid with LiAlH₄ proceeds efficiently to yield this compound. researchgate.net This reaction is typically conducted in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The high reactivity of LiAlH₄ allows for the reduction to occur under relatively mild conditions. It is important to note that the amino group present in the substrate does not interfere with the reduction of the carboxylic acid, other than by reacting with the hydride to release hydrogen gas. researchgate.net
The general mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon of the carboxylic acid. This is followed by a series of steps culminating in the formation of the corresponding alcohol upon acidic or basic workup. masterorganicchemistry.com
The efficiency and yield of the reduction of 2-amino-5-bromobenzoic acid can be influenced by several factors, including the choice of solvent and reaction temperature. While diethyl ether is a common solvent for LiAlH₄ reductions, THF is often preferred due to the higher solubility of the reagent. byjus.com
To ensure a successful and safe reaction, it is crucial to maintain anhydrous conditions as LiAlH₄ reacts violently with water. The reaction is typically initiated at a low temperature (e.g., in an ice bath) and then allowed to proceed at room temperature or with gentle heating to ensure completion. orgsyn.org The workup procedure is also critical and usually involves the careful, sequential addition of water and a base (like sodium hydroxide) to quench the excess hydride and precipitate the aluminum salts, which can then be removed by filtration. researchgate.net
Table 1: Reaction Parameters for the Reduction of Amino Acids using Lithium Aluminum Hydride
| Reactant | Reducing Agent | Solvent | Reaction Conditions | Product | Yield |
| L-Valine | Lithium Aluminum Hydride | Tetrahydrofuran (THF) | Cooled to 10°C, then addition of L-valine in portions | L-Valinol | Not specified |
| Alanine | Lithium Aluminum Hydride | Not specified | Not specified | Alaninol | 70% |
| Phenylglycine | Lithium Aluminum Hydride | Not specified | Not specified | Phenylglycinol | 76% |
| Phenylalanine | Lithium Aluminum Hydride | Not specified | Not specified | Phenylalaninol | 87% |
| N-Benzoylvaline | Lithium Aluminum Hydride | Not specified | Not specified | N-Benzylvalinol | 76% |
This table summarizes the reduction of various amino acids to their corresponding amino alcohols using lithium aluminum hydride, demonstrating the general applicability of this method. Data sourced from orgsyn.org.
Exploration of Alternative Synthetic Routes
Beyond the direct reduction of pre-functionalized benzoic acids, alternative synthetic strategies offer flexibility and can be advantageous depending on the availability of starting materials and the desired substitution patterns.
Convergent and Divergent Synthetic Strategies
Convergent synthesis, where different fragments of the target molecule are prepared separately and then joined together at a late stage, can be a powerful approach. For instance, a substituted benzyl alcohol could be synthesized through the coupling of an appropriate organometallic reagent with a suitable aldehyde. organic-chemistry.org Divergent synthesis, on the other hand, involves the modification of a common intermediate to produce a library of related compounds.
A sustainable and green approach to synthesizing substituted benzyl alcohol derivatives involves a convergent electro-organic method in a biphasic electrolysis system, utilizing a persulfate mediator. youtube.com Recent advances also include palladium-catalyzed thiolative annulation of ynamides to produce 2-sulfenylindoles and visible light-driven [4+1]-annulation for the convergent synthesis of functionalized indolines. acs.org
Potential Routes from Related Aryl Halides or Aminoaryl Precursors
The synthesis of this compound can also be envisioned starting from more readily available aryl halides or aminoaryl precursors. For example, a synthetic route starting from 4-bromo-2-bromomethylphenol has been developed for a related compound, 2-(2-amino-5-bromo-benzoyl)pyridine. google.com This multi-step synthesis involves protection of the phenolic hydroxyl group, conversion to a boronic acid derivative, Suzuki coupling, and subsequent deprotection and rearrangement steps. google.com
Another potential route involves the direct benzylic C-H esterification of a suitable precursor using a copper/2,2'-biquinoline catalyst. organic-chemistry.org Additionally, the Suzuki-Miyaura cross-coupling of aryl halides with potassium acetoxymethyltrifluoroborate can afford benzylic alcohols in good yields. organic-chemistry.org These methods highlight the versatility of modern organic synthesis in accessing complex molecules from simpler starting materials.
Green Chemistry Principles in Synthetic Design
The growing emphasis on sustainability within the chemical industry has propelled the integration of green chemistry principles into the design of synthetic routes for pharmaceuticals and fine chemicals. The synthesis of this compound, a valuable building block in organic synthesis, provides a relevant case study for evaluating traditional methods and exploring greener alternatives. The goal is to develop processes that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
A prevalent method for synthesizing this compound involves the reduction of 2-amino-5-bromobenzoic acid. orgsyn.org A common laboratory-scale approach utilizes a potent reducing agent, lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (THF). orgsyn.org
Table 1: Traditional Synthesis via LiAlH₄ Reduction
| Parameter | Details | Reference |
| Starting Material | 2-Amino-5-bromobenzoic acid | orgsyn.org |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | orgsyn.org |
| Solvent | Anhydrous Tetrahydrofuran (THF) | orgsyn.org |
| Reaction Conditions | Initial addition at 0°C, followed by warming to room temperature. | orgsyn.org |
| Workup | Quenching with ethyl acetate (B1210297) and water, followed by extraction. | orgsyn.org |
While effective in achieving the desired transformation, this conventional route presents several drawbacks from a green chemistry perspective. The use of lithium aluminum hydride is a significant concern; it is a pyrophoric reagent that reacts violently with water, requiring stringent anhydrous conditions and careful handling. orgsyn.org The workup procedure generates considerable amounts of aluminum salt waste, leading to a low atom economy and a high E-factor (kg of waste per kg of product). Furthermore, solvents like THF and ethyl acetate, while common, are volatile and pose environmental and safety risks.
Another established route is the direct bromination of 2-aminobenzyl alcohol. One specific method employs 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as the brominating agent in methylene (B1212753) chloride. This approach is disadvantageous due to the use of a chlorinated solvent, which is a known environmental pollutant, and a complex brominating agent that results in poor atom economy, as a significant portion of the molecule is not incorporated into the final product.
In response to these challenges, the design of a greener synthesis for this compound would focus on replacing hazardous reagents and solvents with more benign alternatives. Catalytic hydrogenation represents a superior alternative for the reduction of 2-amino-5-bromobenzoic acid. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, with hydrogen gas as the reductant. This method is highly atom-economical, with water being the only theoretical byproduct. Such catalytic reductions can often be performed in greener solvents like ethanol (B145695) or even water, further enhancing the environmental profile of the synthesis. nih.govresearchgate.net
For the bromination step, a greener approach would involve using a simpler, more atom-economical brominating source. A combination of sodium bromide (NaBr) or hydrobromic acid (HBr) with an oxidant like hydrogen peroxide (H₂O₂) is a well-established green alternative for aromatic bromination. This system is highly efficient, and its primary byproduct is water, avoiding the generation of large amounts of waste associated with more complex reagents.
Table 2: Comparison of Traditional and Potential Green Synthetic Approaches
| Transformation | Traditional Method | Potential Green Alternative | Green Chemistry Improvement |
| Reduction | Reagent: LiAlH₄Solvent: THF | Reagent: H₂ (catalytic amount of Pd/C)Solvent: Ethanol or Water | High atom economy, avoids hazardous reagents, uses safer solvents, generates only water as a byproduct. |
| Bromination | Reagent: 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-oneSolvent: Methylene Chloride | Reagent: NaBr/H₂O₂Solvent: Water or Acetic Acid | High atom economy, avoids chlorinated solvents, generates water as the main byproduct. |
The adoption of these green chemistry principles offers a pathway to a more sustainable and economically viable synthesis of this compound. By prioritizing catalytic methods, benign solvents, and atom-economical reagents, the environmental footprint of producing this important chemical intermediate can be significantly reduced, aligning with the modern imperatives of sustainable chemical manufacturing.
Nucleophilic and Electrophilic Reactivity Profiles of Amino and Hydroxyl Groups
The this compound molecule possesses two primary nucleophilic centers: the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. Both groups have lone pairs of electrons that can be donated to electrophiles.
The amino group (-NH₂) is a potent nucleophile, readily participating in reactions such as alkylation, acylation, and arylation. The nucleophilicity of aromatic amines is generally lower than that of aliphatic amines due to the delocalization of the nitrogen's lone pair into the benzene (B151609) ring.
The hydroxyl group (-OH) also exhibits nucleophilic character, particularly when deprotonated to form the more reactive alkoxide anion. It can undergo O-alkylation, O-acylation, and O-arylation.
The presence of both an amino and a hydroxyl group on the same molecule introduces the challenge of chemoselectivity. The relative reactivity of the two groups can be modulated by the choice of reagents and reaction conditions. For instance, in copper-catalyzed cross-coupling reactions with amino alcohols, the choice of base can direct the reaction to either the nitrogen or the oxygen atom. nih.govnih.gov Using a strong base like sodium tert-butoxide (NaOt-Bu) can selectively deprotonate the alcohol, leading to exclusive C-O coupling, whereas a milder base like sodium trimethylsilanolate (NaOTMS) can favor C-N coupling. nih.govnih.gov This demonstrates the ability to selectively engage either the "harder" amino nucleophile or the "softer," deprotonated hydroxyl nucleophile based on the reaction environment.
Oxidation Reactions and Transformation Pathways
The primary benzylic alcohol functionality of this compound is susceptible to oxidation, leading to the formation of either the corresponding aldehyde or carboxylic acid, depending on the oxidant and conditions employed.
A well-established transformation is the selective oxidation of this compound to 2-Amino-5-bromobenzaldehyde. orgsyn.org This conversion is a crucial step in the synthesis of various heterocyclic compounds and other complex molecular targets. An efficient method for this oxidation utilizes a copper(I)/2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalyst system under an atmosphere of air or oxygen. orgsyn.org This aerobic oxidation is highly selective for the primary alcohol, leaving the amino group untouched, and proceeds in high yield. orgsyn.org The reaction is typically carried out in acetonitrile (B52724) at room temperature. orgsyn.org
| Parameter | Condition | Reference |
| Substrate | This compound | orgsyn.org |
| Product | 2-Amino-5-bromobenzaldehyde | orgsyn.org |
| Catalyst System | Cu(MeCN)₄, 2,2'-bipyridine, TEMPO | orgsyn.org |
| Oxidant | Air or Oxygen | orgsyn.org |
| Solvent | Acetonitrile (MeCN) | orgsyn.org |
| Temperature | Room Temperature | orgsyn.org |
| Yield | 97% | orgsyn.org |
This interactive data table summarizes the optimized conditions for the aerobic oxidation of this compound.
The selective oxidation of primary alcohols in the presence of other sensitive functional groups is a significant challenge in organic synthesis. Aerobic oxidation methods catalyzed by copper and TEMPO represent an attractive alternative to traditional methods that often require stoichiometric amounts of toxic heavy metal oxidants (e.g., chromium or manganese oxides) or harsh conditions. orgsyn.org
Further oxidation of the primary alcohol to a carboxylic acid is also possible. Electrochemical methods employing aminoxyl radicals like TEMPO or its derivatives can achieve this transformation. nih.govnih.gov These electrochemical oxidations proceed under mildly basic conditions and can selectively convert primary alcohols to carboxylic acids, offering a green and controlled alternative to chemical oxidants. nih.govnih.gov The choice between acidic or basic conditions in aminoxyl-mediated oxidations can tune the selectivity between primary and secondary alcohols. nih.gov
Electrochemical Behavior and Redox Properties of Related Structures
The electrochemical properties of this compound are of interest for understanding its redox behavior and for developing electro-analytical or electrosynthetic methods. While specific studies on the title compound are not prevalent, its behavior can be inferred from investigations of its structural components and close analogues.
Cyclic voltammetry (CV) is a technique used to study the oxidation and reduction processes of molecular species. iitk.ac.in Studies on bromoanilines, which are close structural analogues, provide insight into the expected electrochemical behavior. The cyclic voltammogram of p-bromoaniline in acetonitrile shows an oxidation peak corresponding to the oxidation of the amino group. researchgate.net The potential of this peak can be influenced by the presence of bases, which facilitate the deprotonation of the resulting radical cation. researchgate.net Similarly, copolymers of aniline (B41778) and o-bromoaniline have been studied, showing that the introduction of the bromine atom affects the electronic properties and conductivity of the resulting polymer. researchgate.net
The alcohol group can also be oxidized electrochemically, often mediated by catalysts like TEMPO, as discussed in section 3.2.2. nih.govnih.gov This process involves the electrochemical regeneration of the active oxoammonium ion, which then chemically oxidizes the alcohol.
The table below summarizes the electrochemical oxidation potentials for related aniline compounds, providing a reference for the expected redox behavior of the amino group in this compound.
| Compound | Electrode | Medium | Oxidation Potential (Eₚₐ) | Reference |
| Aniline | Glassy Carbon | H₂SO₄/NaClO₄ | ~ +0.9 V vs SCE | srce.hr |
| p-Bromoaniline | Glassy Carbon | Acetonitrile | ~ +1.2 V vs Ag/Ag⁺ | researchgate.net |
This interactive data table presents electrochemical data for compounds analogous to this compound.
Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 Bromophenyl Methanol
Insights into Electron Transfer Processes
The electron transfer properties of (2-Amino-5-bromophenyl)methanol are of significant interest due to the presence of both electron-donating (amino and hydroxymethyl) and electron-withdrawing (bromo) groups attached to the aromatic ring. These functional groups collaboratively influence the molecule's ability to participate in redox reactions, making it a candidate for studies in electrochemistry and reaction mechanism elucidation. While specific, in-depth research on the electron transfer processes of this compound is not extensively documented in publicly available literature, insights can be drawn from the behavior of analogous compounds and theoretical considerations.
The core of this compound's electron transfer reactivity lies in the interplay between its substituents. The amino group (-NH₂) at the ortho position is a strong activating group, increasing the electron density of the benzene (B151609) ring through resonance and inductive effects. This enhanced electron density generally facilitates oxidation, lowering the potential required to remove an electron from the molecule. Conversely, the bromine atom at the para position to the amino group is an electron-withdrawing group through its inductive effect, which tends to decrease the electron density of the aromatic system. However, its effect is also modulated by a weaker electron-donating resonance effect. The hydroxymethyl group (-CH₂OH) is generally considered a weak electron-withdrawing group due to the electronegativity of the oxygen atom.
Electrochemical studies on related aminobenzyl alcohols have shown that the oxidation process is often complex and pH-dependent. For instance, the electrochemical oxidation of aminophenols and aminobenzyl alcohols can lead to the formation of polymeric films on the electrode surface, indicating that the initial electron transfer step can be followed by subsequent chemical reactions. The oxidation potentials are influenced by the position of the amino and hydroxyl groups.
In the case of this compound, the initial electron transfer would likely involve the oxidation of the aminophenyl moiety to form a radical cation. The stability and subsequent reactivity of this intermediate would be influenced by the bromo and hydroxymethyl substituents. The bromine atom could potentially influence the reaction pathway by providing a site for further reactions or by modulating the spin density distribution in the radical intermediate.
To provide a more quantitative insight, the following data table summarizes the expected electrochemical properties and the influence of the substituents on the electron transfer processes of this compound. It is important to note that these are estimated values and influences based on the analysis of related compounds, in the absence of direct experimental data for the specific molecule.
| Parameter | Expected Value/Influence | Rationale based on Analogous Compounds and Theory |
| Oxidation Potential | Moderately Low | The strong electron-donating amino group is expected to lower the oxidation potential, making the compound relatively easy to oxidize. The electron-withdrawing effect of the bromine atom may slightly increase the potential compared to non-halogenated aminobenzyl alcohols. |
| Electron Transfer Rate | Moderate | The rate of electron transfer will be dependent on the solvent, electrode material, and the specific reaction conditions. The presence of multiple functional groups may lead to complex adsorption and orientation at the electrode surface, influencing the kinetics. |
| Radical Cation Stability | Moderate | The amino group can stabilize the radical cation through resonance. The bromo and hydroxymethyl groups will also influence the electronic distribution and stability of this intermediate. |
| Influence of pH | Significant | The amino group can be protonated at low pH, which would significantly increase the oxidation potential as the electron-donating ability of the -NH₃⁺ group is much lower than the -NH₂ group. |
Further computational and experimental studies, such as cyclic voltammetry, would be invaluable in providing precise data on the electron transfer kinetics and thermodynamics of this compound. Such research would not only enhance the fundamental understanding of this specific molecule but also contribute to the broader knowledge of structure-reactivity relationships in substituted aromatic compounds.
Derivatives and Analogues of 2 Amino 5 Bromophenyl Methanol: Synthesis and Research Significance
Halogenated Aminoaryl Methanol Analogues and Isomers
The nature and position of the halogen atom on the aminoaryl methanol skeleton can significantly influence the compound's reactivity and biological profile. Researchers have synthesized various analogues of (2-amino-5-bromophenyl)methanol by replacing the bromine atom with other halogens, such as chlorine, fluorine, and iodine. These modifications allow for a systematic investigation of the effects of electronegativity, atomic size, and lipophilicity on the molecule's properties.
For instance, (2-amino-5-chlorophenyl)methanol and (2-amino-5-fluorophenyl)methanol are analogues that have been synthesized and are commercially available. chemshuttle.comsigmaaldrich.com The synthesis of these compounds often follows similar pathways to that of the bromo-derivative, typically involving the reduction of the corresponding substituted 2-aminobenzoic acid or its ester. The iodo-analogue, (2-amino-5-iodophenyl)methanol, is also a known compound. chemicalbook.comsigmaaldrich.com
The study of isomers, such as those with the halogen at different positions on the aromatic ring, provides insights into the steric and electronic effects of the substituents on the molecule's conformation and reactivity. The crystallization behavior of halogenated benzyl (B1604629) alcohols has been studied to understand the intermolecular interactions that govern their solid-state structures. nih.gov
Table 1: Halogenated Analogues of this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 20712-12-3 | C₇H₈BrNO | 202.05 |
| (2-Amino-5-chlorophenyl)methanol | 50739-76-9 | C₇H₈ClNO | 157.60 |
| (2-Amino-5-fluorophenyl)methanol | 748805-85-8 | C₇H₈FNO | 141.14 |
| (2-Amino-5-iodophenyl)methanol | 53279-83-7 | C₇H₈INO | 249.05 |
Functional Group Modifications at the Amino Moiety
Common transformations of the amino group include N-acetylation and N-alkylation. N-acetylation, typically achieved using reagents like acetic anhydride or acetyl chloride, converts the primary amine into a secondary amide. This transformation is often used to protect the amino group during subsequent reactions or to modulate its electronic properties.
N-alkylation introduces alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines. The choice of alkylating agent and reaction conditions can be tailored to achieve mono- or di-alkylation. Such modifications are crucial in the synthesis of pharmaceutical compounds, as the nature of the N-substituents can significantly impact drug-receptor interactions.
Chemical Modifications at the Hydroxyl Group
The hydroxyl group of this compound provides another handle for synthetic elaboration, primarily through the formation of ethers and esters. These modifications can enhance the lipophilicity of the molecule, which can be advantageous for its use in certain applications.
Ether synthesis can be accomplished via the Williamson ether synthesis, a well-established method that involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. youtube.commasterorganicchemistry.comkhanacademy.org This reaction is versatile and allows for the introduction of a wide variety of alkyl and aryl groups.
Esterification of the hydroxyl group can be achieved by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. nih.govsciencemadness.org The resulting esters can serve as prodrugs, which are inactive compounds that are converted to the active form in vivo. The choice of the ester group can be used to control the rate of hydrolysis and the release of the parent alcohol.
Substituent Effects on the Aromatic Ring
The reactivity and orientation of electrophilic aromatic substitution reactions on the benzene (B151609) ring of this compound are governed by the electronic effects of the existing substituents: the amino group, the bromine atom, and the hydroxymethyl group.
The amino group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. The bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. The hydroxymethyl group is a weakly deactivating group.
The interplay of these electronic effects determines the positions of further substitution on the aromatic ring. Understanding these substituent effects is crucial for designing synthetic routes to more complex derivatives. The general principles of electrophilic aromatic substitution are well-documented and can be applied to predict the outcome of reactions such as nitration, halogenation, and Friedel-Crafts reactions on this scaffold. masterorganicchemistry.commasterorganicchemistry.com
Complex Heterocyclic Structures Derived from this compound
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. rdd.edu.iqnih.gov The amino and hydroxyl groups provide reactive sites for cyclization reactions to form fused ring systems.
Kynurenic acid and its derivatives are known for their neuroprotective activities. nih.govnih.govu-szeged.hu The synthesis of kynurenic acid derivatives often involves the condensation of anilines with β-ketoesters or related compounds. While the direct synthesis of 2-acetamido-4-(2-amino-5-bromophenyl)-4-oxobutanoic acid from this compound is not explicitly detailed in the provided search results, a plausible synthetic route can be envisioned. This would likely involve the oxidation of the hydroxymethyl group to a carboxylic acid or an aldehyde, followed by condensation with a suitable partner to construct the butanoic acid side chain and subsequent cyclization to form the quinoline core characteristic of kynurenic acid derivatives.
Organotellurium compounds have gained attention for their unique chemical properties and potential applications in various fields. semanticscholar.orgrsc.orgclockss.orge-bookshelf.de The synthesis of tellurium-containing heterocycles often utilizes precursors such as bis(2-aminophenyl) ditelluride. This compound could potentially be converted to bis(2-amino-5-bromophenyl)ditelluride through a multi-step sequence. This might involve diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce a tellurium-containing functional group, and subsequent dimerization to form the ditelluride bridge. This ditelluride could then serve as a key intermediate for the construction of more complex tellurium-containing heterocyclic systems. researchgate.net
Thiazole Derivatives Incorporating Aryl Halides
Thiazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. mdpi.comgoogle.comresearchgate.net The incorporation of an aryl halide, such as the 5-bromo-substituted phenyl group from this compound, into a thiazole scaffold is a key strategy in the development of new therapeutic agents. mdpi.com The synthesis of these derivatives often utilizes established methods like the Hantzsch thiazole synthesis.
A common synthetic approach involves the reaction of an α-haloketone with a thioamide. nih.gov In the context of this compound, the parent compound would first be converted to a corresponding α-haloketone. This intermediate can then undergo cyclocondensation with a suitable thioamide to yield the desired 2-aminothiazole derivative. The versatility of this method allows for the introduction of various substituents on the thiazole ring, leading to a diverse library of compounds for biological screening. nih.gov
The research significance of thiazole derivatives bearing aryl halides is extensive, with studies reporting potent antimicrobial, antifungal, anti-inflammatory, and anticancer activities. mdpi.comresearchgate.netnih.gov The presence of the halogen atom on the aryl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its biological efficacy.
Key Research Findings on Thiazole Derivatives:
| Derivative Class | Synthetic Method | Key Findings | Research Area |
| 2-Aminothiazoles | Hantzsch Synthesis (α-haloketone + thioamide) | Good yields, structural diversity achievable. nih.gov | Medicinal Chemistry |
| Arylazothiazoles | Diazotization followed by coupling | Potential as antibacterial agents. nih.gov | Antimicrobial Drug Discovery |
| Thiazole-based Chalcones | Claisen-Schmidt Condensation | Significant antimicrobial activity. mdpi.com | Antimicrobial Drug Discovery |
| Benzothiazole Derivatives | Multi-step synthesis | High antimicrobial activity, particularly with specific substitutions. mdpi.com | Antimicrobial Drug Discovery |
Benzoxepines
Benzoxepines are seven-membered heterocyclic compounds containing a benzene ring fused to an oxepine ring. This structural motif is found in several natural products and synthetic molecules of medicinal importance. mdpi.com The synthesis of benzoxepines, particularly dibenzo[b,f]oxepines, has been an area of active research, with various strategies developed for the construction of the seven-membered ring. researchgate.net
Synthetic routes to benzoxepine scaffolds are diverse and include intramolecular C-O ether bond formation, Ullmann-type coupling reactions, Friedel-Crafts reactions, and ring-closing metathesis. nih.govresearchgate.net Starting from a precursor like this compound, a potential synthetic strategy could involve the conversion of the amino and alcohol functionalities into groups suitable for an intramolecular cyclization reaction to form the oxepine ring. For example, the amino group could be transformed into a leaving group for a nucleophilic aromatic substitution, or the alcohol could be used to form an ether linkage with an adjacent aromatic ring.
The research significance of benzoxepine derivatives is underscored by their broad spectrum of pharmacological activities. mdpi.comnih.gov These compounds have been investigated for their potential as antidepressant, anti-inflammatory, antipsychotic, analgesic, and antitumor agents. mdpi.commdpi.com The specific substitution pattern on the aromatic rings plays a crucial role in determining the biological activity and selectivity of these compounds.
Synthetic Strategies and Research Significance of Benzoxepines:
| Synthetic Strategy | Description | Research Significance |
| Intramolecular C-O Ether Bond Formation | Cyclization via formation of an ether linkage between two parts of a molecule. researchgate.net | Access to a variety of benzoxepine and dibenzoxepine scaffolds. researchgate.net |
| Ullmann-type Coupling | Copper-catalyzed intramolecular coupling of an aryl halide with a phenol. nih.govnih.gov | Efficient for the synthesis of dibenzo[b,f]oxepine systems. nih.gov |
| Ring-Closing Metathesis | Formation of the seven-membered ring through an olefin metathesis reaction. nih.gov | A modern and powerful tool for constructing cyclic compounds. nih.gov |
| Friedel-Crafts Reaction | Intramolecular acylation or alkylation to form the fused ring system. nih.gov | A classic method for the synthesis of cyclic ketones. nih.gov |
Computational and Theoretical Chemistry Studies
Molecular Dynamics Simulations to Understand Reactive Pathways
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, solvent effects, and the dynamics of chemical reactions.
For example, a simulation could model the interaction of (2-Amino-5-bromophenyl)methanol with a hydroxyl radical in an aqueous environment. The simulation would track the positions and velocities of all atoms, revealing how the radical approaches the molecule and which atoms are most susceptible to hydrogen abstraction or addition reactions. This information is crucial for understanding the mechanisms of metabolic degradation or environmental breakdown.
The general steps in performing such a simulation would include:
System Setup: Defining the initial positions of all atoms of this compound and the surrounding solvent molecules and reactive species.
Force Field Selection: Choosing a suitable force field that accurately describes the interatomic and intermolecular forces.
Equilibration: Allowing the system to relax to a stable temperature and pressure.
Production Run: Running the simulation for a sufficient length of time to observe the reactive event.
Trajectory Analysis: Analyzing the saved atomic coordinates to understand the reaction dynamics.
These simulations can provide valuable insights into reaction mechanisms, transition states, and the influence of the surrounding environment on reactivity.
Quantitative Structure-Activity Relationships (QSAR) for Derivatives (General Principles)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
For derivatives of this compound, a QSAR study could be instrumental in designing new molecules with enhanced or specific biological activities, for instance, as enzyme inhibitors or receptor ligands. The general workflow of a QSAR study involves the following steps:
Data Set Preparation: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., IC50 values for enzyme inhibition) would be experimentally determined. This forms the training set for the QSAR model.
Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure and properties, such as:
Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological descriptors: Indices that describe the connectivity of atoms in the molecule.
Geometrical descriptors (3D): Molecular surface area, volume, shape indices, etc.
Physicochemical descriptors: LogP (lipophilicity), molar refractivity, polarizability, etc.
Quantum chemical descriptors: Dipole moment, HOMO/LUMO energies, atomic charges, etc.
Model Development: A mathematical model is then developed to correlate the calculated descriptors with the observed biological activity. Various statistical methods can be used for this purpose, including:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Artificial Neural Networks (ANN) nih.govnih.gov
Support Vector Machines (SVM)
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using statistical validation techniques. This often involves an external test set of compounds that were not used in the model development. Key statistical parameters for validation include the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²_pred). nih.govresearchgate.net
An illustrative QSAR study on a hypothetical series of this compound derivatives designed as inhibitors of a target enzyme might yield a model represented by the following equation:
log(1/IC50) = 0.5 * LogP - 0.2 * Molecular_Weight + 1.2 * Dipole_Moment + C
This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment are beneficial for the inhibitory activity, while increased molecular weight is detrimental. Such a model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Below is an interactive data table illustrating a hypothetical set of data for a QSAR study on this compound derivatives.
| Compound | LogP | Molecular Weight | Dipole Moment (Debye) | Experimental IC50 (µM) | Predicted log(1/IC50) |
| Derivative 1 | 2.1 | 216 | 2.5 | 50 | 4.3 |
| Derivative 2 | 2.5 | 230 | 2.8 | 30 | 4.5 |
| Derivative 3 | 1.8 | 202 | 2.2 | 80 | 4.1 |
| Derivative 4 | 3.0 | 245 | 3.1 | 15 | 4.8 |
| Derivative 5 | 2.3 | 225 | 2.6 | 40 | 4.4 |
Note: The data in this table is purely illustrative and does not represent actual experimental results.
By applying these computational and theoretical methods, researchers can gain a deeper understanding of the chemical and biological properties of this compound and its derivatives, facilitating the rational design of new molecules with desired functionalities.
Potential Applications in Advanced Materials and Pharmacological Scaffolds Academic Perspective
Design of Novel Pharmacological Scaffolds and Lead Compound Development
The core structure of (2-Amino-5-bromophenyl)methanol serves as a valuable starting point for constructing diverse heterocyclic systems, which are fundamental to many therapeutic agents. The amino and hydroxymethyl groups provide reactive sites for cyclization and elaboration, while the bromine atom can be used to modulate pharmacokinetic properties or as a handle for further chemical transformations such as cross-coupling reactions.
Access to 5-Amino-2,3,4,5-tetrahydro-1-benzoxepine Scaffolds
The 1-benzoxepine ring system is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds. Specifically, 5-amino-2,3,4,5-tetrahydro-1-benzoxepine scaffolds have been identified as key components in agents with a wide range of biological activities. wikipedia.org A general synthetic strategy to access these structures has been developed, which involves a one-pot multibond-forming process. wikipedia.orgnih.gov This process typically starts from 2-hydroxybenzaldehyde derivatives and proceeds through a thermally mediated Overman rearrangement and a subsequent ring-closing metathesis (RCM) reaction. wikipedia.orgacs.org
While the direct use of this compound in this specific published pathway is not documented, its structural motifs are highly relevant. A synthetic chemist could envision modifying this compound to generate a suitable precursor for a similar cyclization strategy. For instance, the amino group could be protected and the hydroxymethyl group oxidized to an aldehyde. Subsequent conversion of the resulting phenol to a 2-allyloxyaryl group would create the necessary substrate for the Overman rearrangement and RCM cascade. The presence of the bromine atom on the aromatic ring would be carried through the synthesis, yielding a brominated benzoxepine scaffold. This halogen atom could serve as a crucial modulator of the compound's biological activity or metabolic stability. Further functionalization or reduction of the intermediate 5-amino-2,5-dihydro-1-benzoxepines allows for the creation of a diverse library of pharmacologically active 5-amino-2,3,4,5-tetrahydro-1-benzoxepine scaffolds. wikipedia.orgnih.gov
Heterocyclic Scaffolds for Enzyme Inhibition (e.g., MAO, Cholinesterase, HDAC, VEGFR)
The development of small-molecule enzyme inhibitors is a cornerstone of modern drug discovery. The this compound framework can be elaborated into various heterocyclic scaffolds designed to target the active sites of specific enzymes.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: VEGFR-2 is a key target in anti-angiogenesis therapy for cancer. acs.orgmdpi.com Many VEGFR-2 inhibitors are based on complex heterocyclic scaffolds that interact with the kinase domain of the receptor. acs.orgnih.gov For example, novel series of piperazinylquinoxaline-based derivatives have been designed as potent VEGFR-2 inhibitors. acs.org The synthesis of such scaffolds often relies on substituted anilines as key starting materials. This compound, with its reactive amino group, provides an ideal entry point for constructing such complex heterocyclic systems. The hydroxymethyl group can be modified or used as a linking point, while the bromo-substituent can occupy specific pockets within the enzyme's active site to enhance binding affinity.
Monoamine Oxidase (MAO) Inhibitors: MAO inhibitors are used in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. sigmaaldrich.comresearchgate.netnbinno.com Research into new MAO inhibitors focuses on developing scaffolds that offer high selectivity for the MAO-B isoform. researchgate.netnbinno.com Pyridazinobenzylpiperidine derivatives are one class of compounds that have shown potent and selective MAO-B inhibition. researchgate.netnbinno.com The aminophenyl moiety of this compound could be incorporated into similar heterocyclic frameworks. For instance, the amino group could be used to form a pyridazinone ring, and the benzyl (B1604629) alcohol portion could be functionalized to attach a piperidine ring. The bromine atom's electronic properties could influence the molecule's interaction with key amino acid residues in the MAO active site. researchgate.net
| Compound Example | Target | IC₅₀ (µM) | Selectivity Index (SI for MAO-B) |
| Compound S5 | MAO-B | 0.203 | 19.04 |
| Compound S16 | MAO-B | 0.979 | - |
| Compound S15 | MAO-A | 3.691 | - |
| Compound S5 | MAO-A | 3.857 | - |
| Data sourced from a study on pyridazinobenzylpiperidine derivatives. researchgate.netnbinno.com |
Cholinesterase Inhibitors: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease. The search for new cholinesterase inhibitors involves the synthesis of novel heterocyclic compounds, such as benzimidazole-based thiazole derivatives. These scaffolds are designed to interact with the active site of the cholinesterase enzymes. This compound can serve as a precursor for such molecules. The 2-amino group can be used to construct the benzimidazole ring, while the rest of the molecule can be elaborated to form the complete thiazole-containing scaffold.
| Compound Example | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| Analogue 16 | 0.10 ± 0.05 | 0.30 ± 0.05 |
| Analogue 21 | 0.20 ± 0.05 | 0.20 ± 0.05 |
| Donepezil (Standard) | 2.16 ± 0.12 | 4.5 ± 0.11 |
| Data from a study on benzimidazole-based thiazole analogues. |
Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors are a promising class of anticancer agents. The typical pharmacophore for an HDAC inhibitor consists of three parts: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. While common ZBGs include hydroxamates and trifluoromethyl ketones, the cap group can be a varied aromatic or heterocyclic system. The this compound moiety is well-suited to function as, or be incorporated into, a cap group. Its structure can be modified to optimize interactions with the rim of the HDAC active site, potentially leading to isoform-selective inhibitors.
Scaffolds for Antimicrobial Candidates (General Principles)
The rise of antimicrobial resistance necessitates the development of novel antibacterial agents that act on new targets. One such target is the interaction between bacterial RNA polymerase and the transcription factor NusG. A "scaffold hopping" approach has been used to design new triaryl inhibitors from an initial aminopropanol hit compound. The structure of this compound, an aminobenzyl alcohol, is structurally analogous to the aminopropanol core, suggesting it could be a valuable starting point for designing similar inhibitors. The aminophenyl core can be functionalized with other aryl groups to create the required triaryl structure.
Furthermore, many established antimicrobial agents are based on five-membered heterocyclic rings like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These scaffolds are often synthesized from semicarbazones or thiosemicarbazones, which in turn are derived from aldehydes and semicarbazide or thiosemicarbazide. The hydroxymethyl group of this compound can be readily oxidized to an aldehyde, providing a direct entry into the synthesis of a library of 2-amino-5-(2-amino-5-bromophenyl)-1,3,4-oxadiazole/thiadiazole derivatives for antimicrobial screening. The inherent functionalities of the parent molecule would allow for systematic structural modifications to optimize activity.
Precursors for Polymer Chemistry and Material Science Research
In material science, this compound holds potential as a functional monomer for the synthesis of specialty polymers. Its bifunctional nature, possessing both an amine and a hydroxyl group, allows it to participate in various polymerization reactions.
Substituted anilines are well-known precursors for producing conducting polymers like polyaniline. Similarly, aminobenzyl alcohols can be polymerized to create polyaniline derivatives. mdpi.comnih.gov The polymerization typically proceeds through the amino group, while the hydroxymethyl group can enhance the solubility and processability of the resulting polymer, which is often a challenge with unsubstituted polyaniline. mdpi.com The presence of the bromine atom in the this compound monomer would be expected to impart specific properties to the final polymer, such as increased thermal stability, flame retardancy, and modified electronic properties.
Furthermore, the amino and hydroxyl groups allow for its use in the synthesis of other polymer classes. It could be used as a monomer in the production of polyamides, polyesters, or polyurethanes, where it would introduce both a bromine atom and a pendant functional group (either a protected amine or hydroxyl) along the polymer backbone. These functional groups could be used for subsequent post-polymerization modifications, such as grafting other polymer chains or attaching specific molecules to tailor the material's properties for applications in coatings, adhesives, or advanced composites.
Development of Chemical Probes and Sensing Materials
Chemical probes are essential tools for studying biological processes, allowing for the visualization and interrogation of specific proteins or molecules within a complex cellular environment. This compound possesses features that make it an attractive scaffold for the development of such probes.
The aromatic amine is a common component of many fluorescent dyes. It can be readily converted into a diazonium salt, which can then be coupled with electron-rich aromatic compounds to generate azo dyes, whose colorimetric and fluorescent properties can be tuned by modifying the substitution pattern. wikipedia.org This makes the scaffold suitable for creating probes that signal the presence of a target analyte through a change in fluorescence.
The hydroxymethyl group provides a convenient handle for attaching the probe to other molecules, such as a recognition element that selectively binds to a specific biological target (e.g., an enzyme or receptor). This modular design allows for the creation of targeted probes. Additionally, the bromine atom could play a role in probe design. For instance, in the context of developing probes for bromodomains—protein modules that recognize acetylated lysine residues—the presence of a bromine atom on the ligand could be explored for specific interactions. The development of such probes is crucial for understanding the biological function of proteins and for validating them as therapeutic targets.
Q & A
Basic: What are the standard synthetic routes for (2-Amino-5-bromophenyl)methanol, and how are reaction conditions optimized?
Methodological Answer:
A common approach involves reducing a nitro precursor, such as (2-Nitro-5-bromophenyl)methanol, using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) . For example, in related compounds like (2-Amino-4-methoxyphenyl)methanol, NaBH₄ in methanol at 0–25°C achieves high yields (>85%). Optimization includes controlling temperature to prevent over-reduction and monitoring pH to stabilize intermediates. Alternative routes may employ benzonitrile and boron trichloride in anhydrous solvents (e.g., chlorobenzene) under argon, as seen in neuroactive compound syntheses .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- FTIR/FT-Raman : Identify functional groups (e.g., -NH₂ at ~3350 cm⁻¹, -OH at ~3200 cm⁻¹, and C-Br at ~550 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic protons (δ 6.5–7.5 ppm), hydroxymethyl (-CH₂OH, δ 4.5–5.0 ppm), and amino protons (δ 2.0–3.0 ppm, exchangeable). ¹³C NMR confirms bromine’s deshielding effect on adjacent carbons .
- X-ray crystallography : SHELX programs (e.g., SHELXL/SHELXS) refine crystal structures, with R-factors <0.05 for high-resolution data. Hydrogen bonding between -NH₂ and -OH groups often stabilizes the lattice .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Ventilation : Use fume hoods to avoid aerosol/dust inhalation .
- Spill Management : Absorb with diatomite, decontaminate surfaces with ethanol, and dispose via hazardous waste channels .
- Storage : Keep in amber glass under argon at 2–8°C to prevent oxidation. Avoid contact with strong acids/bases to minimize decomposition .
Advanced: How can researchers resolve contradictions in reported synthetic yields or by-product profiles?
Methodological Answer:
Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, catalyst loading). Systematic analysis includes:
- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) to identify critical factors.
- HPLC-MS : Quantify by-products (e.g., over-reduced amines or brominated side products) .
- Cross-Validation : Compare results with published protocols using analogous compounds, such as (2-Amino-4-methoxyphenyl)methanol, to isolate variables .
Advanced: What role does this compound play in medicinal chemistry, particularly in CNS drug design?
Methodological Answer:
The compound serves as a precursor for neuroactive agents. For example, it can be acylated to form benzophenone derivatives (e.g., (2-Amino-5-bromophenyl)(phenyl)methanone), which are intermediates in autophagy activators targeting neurodegenerative diseases . Structure-activity relationship (SAR) studies focus on modulating the bromine substituent’s position to enhance blood-brain barrier permeability .
Advanced: How can researchers ensure high purity of this compound for pharmacological assays?
Methodological Answer:
- Chromatography : Use silica gel column chromatography (hexane/ethyl acetate gradient) to separate polar impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from NIST Chemistry WebBook .
- QC Testing : Validate purity (>99%) via HPLC (C18 column, 0.1% TFA in mobile phase) and elemental analysis (C, H, N within ±0.3% theoretical) .
Advanced: What strategies address discrepancies in crystallographic data or spectral interpretations?
Methodological Answer:
- Multi-Technique Validation : Cross-check XRD data with DFT-computed bond lengths/angles (e.g., using Gaussian software) .
- Peer Review : Submit ambiguous spectra to platforms like EPA DSSTox for community validation .
- Error Analysis : Apply qualitative research frameworks (e.g., iterative data triangulation) to identify instrument calibration or sample preparation errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
